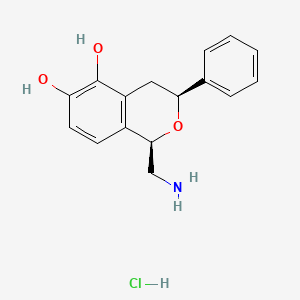
cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride
Übersicht
Beschreibung
The compound “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the class of compounds known as isochromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran1.
Synthesis Analysis
There is no specific information available on the synthesis of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride”. However, a related compound, cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, has been synthesized1. Additionally, a one-pot synthesis of 4-Aminocyclohexanol Isomers has been reported, which involves combining a Keto Reductase and an Amine Transaminase2.Molecular Structure Analysis
The molecular structure of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” is not readily available. However, the cis-trans isomerism in cycloalkanes, which could be relevant to this compound, has been discussed in the literature3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride”. However, Monoamine Oxidase B (MAO B) has been shown to catalyze the decarboxylation of cis- and trans-5-Aminomethyl-3-(4-Methoxyphenyl)dihydrofuran-2(3H)-one hydrochloride4.Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” are not readily available. However, the properties of related compounds such as cis-1,3-Bis(aMinoMethyl)cyclohexane have been reported5.Wissenschaftliche Forschungsanwendungen
-
Base-catalyzed diborylation of alkynes
- Application: This process involves the synthesis of cis-bis(boryl)alkenes from various alkynes .
- Method: The process is efficient, transition-metal free, and practical. It’s carried out in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results: Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
-
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
- Application: This research focuses on the asymmetric synthesis of organocatalysts deriving from or related to proline .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers a 15-year update on the topic .
- Results: The review highlights the most recent advances in the asymmetric synthesis of these organocatalysts .
-
Base-catalyzed diborylation of alkynes
- Application: This process involves the synthesis of cis-bis(boryl)alkenes from various alkynes .
- Method: The process is efficient, transition-metal free, and practical. It’s carried out in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results: Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
-
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
- Application: This research focuses on the asymmetric synthesis of organocatalysts deriving from or related to proline .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers a 15-year update on the topic .
- Results: The review highlights the most recent advances in the asymmetric synthesis of these organocatalysts .
-
Synthesis of cyclic cis- and trans-1,2-diamine derivatives
- Application: This research focuses on the synthesis of cyclic cis- and trans-1,2-diamine derivatives .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers a wide range of synthetic procedures .
- Results: The research provides a modular approach to the synthesis of these derivatives, offering high modularity and access to a large chemical space .
-
Synthesis of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes
- Application: This research focuses on the synthesis of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers the synthesis of these platinum complexes .
- Results: The research provides a new approach to the synthesis of these platinum complexes .
-
Base-catalyzed diborylation of alkynes
- Application: This process involves the synthesis of cis-bis(boryl)alkenes from various alkynes .
- Method: The process is efficient, transition-metal free, and practical. It’s carried out in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results: Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross coupling .
-
Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
- Application: This research focuses on the asymmetric synthesis of organocatalysts deriving from or related to proline .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers a 15-year update on the topic .
- Results: The review highlights the most recent advances in the asymmetric synthesis of these organocatalysts .
-
Synthesis of cyclic cis- and trans-1,2-diamine derivatives
- Application: This research focuses on the synthesis of cyclic cis- and trans-1,2-diamine derivatives .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers a wide range of synthetic procedures .
- Results: The research provides a modular approach to the synthesis of these derivatives, offering high modularity and access to a large chemical space .
-
Synthesis of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes
- Application: This research focuses on the synthesis of cis-{[1, 2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes .
- Method: The specific methods of synthesis are not detailed in the summary, but the research covers the synthesis of these platinum complexes .
- Results: The research provides a new approach to the synthesis of these platinum complexes .
Safety And Hazards
The safety and hazards of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” are not known. However, the safety data sheet for a related compound, cis-1,3-Bis(aMinoMethyl)cyclohexane, indicates that it is harmful if swallowed and causes severe skin burns and eye damage5.
Zukünftige Richtungen
The future directions for research on “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” are not clear due to the limited information available. However, the study of related compounds and their potential applications in medicinal chemistry could provide valuable insights67.
Eigenschaften
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432654 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride | |
CAS RN |
130465-39-3 | |
| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



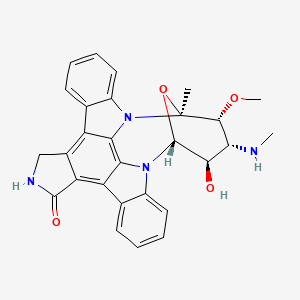
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
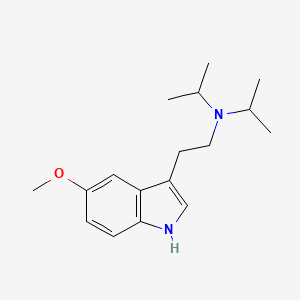
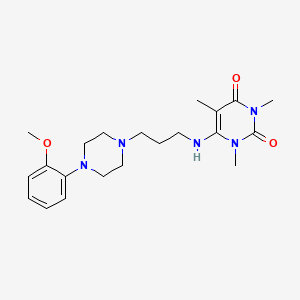

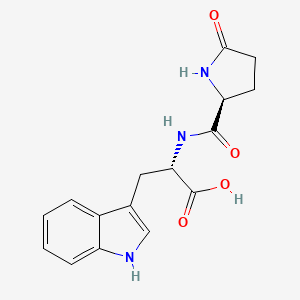
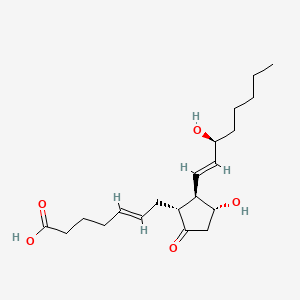

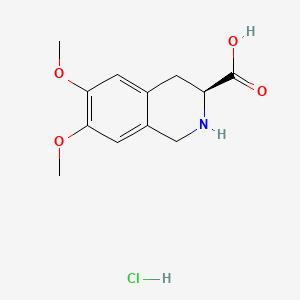
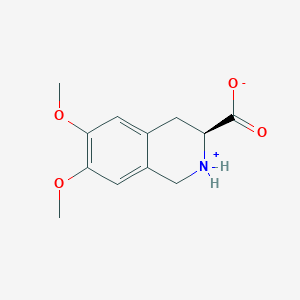
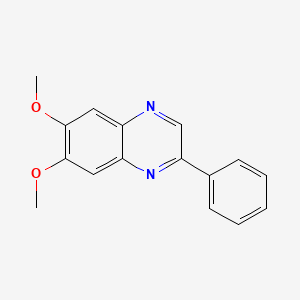

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)